N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
CAS No.: 477214-77-0
Cat. No.: VC4202587
Molecular Formula: C16H15N5O2S3
Molecular Weight: 405.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477214-77-0 |
|---|---|
| Molecular Formula | C16H15N5O2S3 |
| Molecular Weight | 405.51 |
| IUPAC Name | N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C16H15N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-5,8-9H,6-7,10H2,(H,17,19,23)(H,18,20,22) |
| Standard InChI Key | BIUJFZWSNIWUJN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions incorporating thiadiazole and thiazole precursors. General synthetic strategies for similar compounds include:
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Preparation of Thiadiazole Derivatives:
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Reaction of hydrazine derivatives with carbon disulfide or thiourea.
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Cyclization to form the 1,3,4-thiadiazole ring.
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Introduction of Thiazole Moiety:
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Coupling reactions between thiosemicarbazides and α-haloketones to yield thiazoles.
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Final Coupling:
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Amidation reactions to attach the phenylpropanamide group.
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These steps are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Potential Biological Activities
Heterocyclic compounds containing thiadiazole and thiazole rings have been extensively studied for their pharmacological properties:
Antimicrobial Activity
Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes .
Anticancer Potential
The compound's structural similarity to other thiadiazole derivatives suggests potential anticancer activity by inhibiting enzymes like topoisomerases or kinases critical for cancer cell proliferation .
Anti-inflammatory Activity
Thiazole-containing compounds have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) .
Molecular Docking Insights
Molecular docking studies on similar thiadiazole derivatives reveal strong binding affinities with various biological targets:
| Target Enzyme/Protein | Binding Affinity Observed |
|---|---|
| COX/LOX Enzymes | Inhibition of inflammatory pathways |
| DNA Topoisomerase | Potential anticancer activity |
| Bacterial Enzymes | Disruption of bacterial metabolic pathways |
Docking studies could further validate the interaction profile of this compound with specific biological targets.
Applications and Future Directions
This compound's unique structure makes it a promising candidate for further research in medicinal chemistry:
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Drug Development:
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Optimization for antimicrobial or anticancer applications.
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Development as an anti-inflammatory agent.
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Material Science:
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Potential use in designing sulfur-rich polymers or catalysts.
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Further Studies:
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In vitro and in vivo biological evaluation.
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Toxicity profiling and pharmacokinetics studies.
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